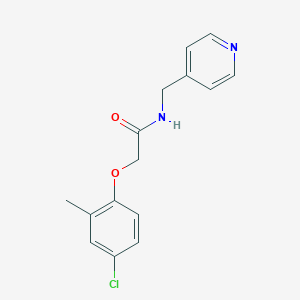
2-(4-chloro-2-methylphenoxy)-N-(4-pyridylmethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chloro-2-methylphenoxy)-N-(4-pyridylmethyl)acetamide, also known as PYR-1, is a chemical compound that has been studied for its potential use in scientific research. This compound has been found to have various biochemical and physiological effects, making it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N-(4-pyridylmethyl)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in cancer cell growth and proliferation. This inhibition leads to the suppression of cancer cell growth and the induction of cell death.
Biochemical and Physiological Effects:
2-(4-chloro-2-methylphenoxy)-N-(4-pyridylmethyl)acetamide has been found to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the induction of cell death, and the suppression of tumor growth in vivo. It has also been found to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(4-chloro-2-methylphenoxy)-N-(4-pyridylmethyl)acetamide in lab experiments is its specificity for certain enzymes involved in cancer cell growth, which makes it a promising candidate for targeted therapies. However, one limitation is the lack of knowledge about its mechanism of action, which makes it difficult to optimize its use in lab experiments.
Zukünftige Richtungen
There are several future directions for research on 2-(4-chloro-2-methylphenoxy)-N-(4-pyridylmethyl)acetamide, including:
1. Further studies on its mechanism of action to optimize its use in lab experiments.
2. Studies on its potential use in combination therapies with other anticancer drugs.
3. Studies on its potential use in the treatment of other diseases, such as inflammatory diseases and neurodegenerative diseases.
4. Studies on its pharmacokinetics and pharmacodynamics to optimize its use in clinical trials.
5. Studies on its potential use in personalized medicine, based on individual genetic profiles.
In conclusion, 2-(4-chloro-2-methylphenoxy)-N-(4-pyridylmethyl)acetamide is a promising candidate for further research in the field of cancer research and has various biochemical and physiological effects that make it a valuable tool for scientific research. Further studies are needed to optimize its use in lab experiments and clinical trials, and to explore its potential use in the treatment of other diseases.
Synthesemethoden
The synthesis of 2-(4-chloro-2-methylphenoxy)-N-(4-pyridylmethyl)acetamide involves the reaction of 4-chloro-2-methylphenol with 4-pyridylmethylamine in the presence of acetic anhydride and triethylamine. The resulting product is then treated with acetic acid to yield 2-(4-chloro-2-methylphenoxy)-N-(4-pyridylmethyl)acetamide.
Wissenschaftliche Forschungsanwendungen
2-(4-chloro-2-methylphenoxy)-N-(4-pyridylmethyl)acetamide has been studied for its potential use in scientific research, particularly in the field of cancer research. It has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further study.
Eigenschaften
Produktname |
2-(4-chloro-2-methylphenoxy)-N-(4-pyridylmethyl)acetamide |
|---|---|
Molekularformel |
C15H15ClN2O2 |
Molekulargewicht |
290.74 g/mol |
IUPAC-Name |
2-(4-chloro-2-methylphenoxy)-N-(pyridin-4-ylmethyl)acetamide |
InChI |
InChI=1S/C15H15ClN2O2/c1-11-8-13(16)2-3-14(11)20-10-15(19)18-9-12-4-6-17-7-5-12/h2-8H,9-10H2,1H3,(H,18,19) |
InChI-Schlüssel |
FQSLWNVMZUFCGI-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NCC2=CC=NC=C2 |
Kanonische SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NCC2=CC=NC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(5-Chloro-2-thienyl)sulfonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B270641.png)
![1-(3,4-Dimethoxybenzoyl)-2-[2-(4-fluorophenyl)-2-oxoethyl]-6,7-dimethoxyisoquinolinium](/img/structure/B270644.png)

![N-[4-(2-isopropyl-1H-imidazol-1-yl)phenyl]-2-methoxy-4-(methylsulfanyl)benzamide](/img/structure/B270650.png)

![3-methyl-4-oxo-N-[2-(phenylacetyl)phenyl]-3,4-dihydrophthalazine-1-carboxamide](/img/structure/B270652.png)
![2-hydroxy-N-[2-(4-methoxyphenoxy)ethyl]benzamide](/img/structure/B270657.png)
![2-Tricyclo[3.3.1.1~3,7~]dec-2-ylideneacetamide](/img/structure/B270661.png)




![Ethyl 2-{[(3-fluorophenyl)sulfonyl]amino}benzoate](/img/structure/B270668.png)
